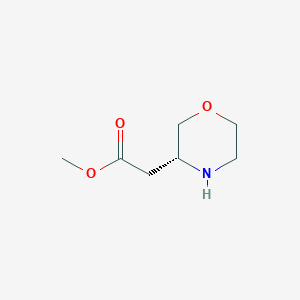

(R)-Methyl 2-(morpholin-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(3R)-morpholin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649687 | |

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217976-31-2 | |

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Chiral Morpholine Scaffolds

An In-depth Technical Guide to (R)-Methyl 2-(morpholin-3-yl)acetate

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. The document details the compound's structural features, physicochemical characteristics, and reactivity. It further outlines a representative synthetic protocol and discusses its emerging applications as a valuable building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Morpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The morpholine ring is prized for its ability to enhance critical pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1] The introduction of a chiral center, as seen in this compound, imparts stereoselectivity, a crucial factor in modern drug design, as different enantiomers can exhibit markedly distinct pharmacological and toxicological profiles.[1][2] This guide focuses on the (R)-enantiomer, a versatile building block for creating complex, enantiomerically pure molecules for therapeutic applications.[2]

Chemical Identity and Physicochemical Properties

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl acetate group. The stereochemistry at the chiral center is designated as (R).

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]acetate | [3] |

| CAS Number | 1217976-31-2 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | [3][4] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| Canonical SMILES | COC(=O)C[C@@H]1COCCN1 | [3] |

| InChI Key | SUCYHGXECUURID-ZCFIWIBFSA-N | [3] |

Physical Properties

While extensive experimental data on the physical properties of this specific compound is not widely published, data for related structures such as methyl acetate provides some context. For instance, methyl acetate has a boiling point of 57 °C and a flash point of -13 °C.[6] It is important to note that the morpholine moiety in the title compound will significantly alter these values, likely leading to a higher boiling point and different solubility characteristics. The hydrochloride salt form is often used to enhance aqueous solubility.[5]

Synthesis and Stereochemical Control

A plausible synthetic strategy involves the esterification of the corresponding carboxylic acid, (R)-2-(morpholin-3-yl)acetic acid, with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The stereochemical integrity of the chiral center at the 3-position of the morpholine ring is maintained throughout this transformation.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three primary functional groups: the secondary amine within the morpholine ring, the ether linkage, and the methyl ester.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and arylation. This allows for the straightforward introduction of diverse substituents, making it a key site for molecular elaboration in drug design. For example, N-acylation with various acyl chlorides or coupling with carboxylic acids can be achieved under standard conditions.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides a handle for further modification, such as amide bond formation with various amines.

-

Chiral Integrity: The chiral center at the 3-position is generally stable under many reaction conditions. However, harsh conditions, particularly those involving strong bases, could potentially lead to epimerization. Therefore, reaction conditions should be chosen carefully to preserve the desired stereochemistry.

Key Experimental Protocols

While a specific protocol for this exact molecule is not detailed in the search results, a general procedure for a related transformation, such as N-acetylation, can be provided as a representative example of its reactivity.

Protocol: N-Acetylation of this compound

Objective: To introduce an acetyl group onto the nitrogen atom of the morpholine ring.

Materials:

-

This compound

-

Acetyl chloride

-

A suitable aprotic solvent (e.g., Dichloromethane, DCM)

-

A non-nucleophilic base (e.g., Triethylamine, TEA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-acetylated product.

Justification of Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acetyl chloride.

-

Triethylamine: Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

0 °C Addition: The reaction is exothermic; slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

Applications in Drug Discovery and Medicinal Chemistry

Chiral morpholine derivatives are integral components of numerous therapeutic agents. The (R)-configuration is often crucial for achieving the desired biological activity. While specific applications of this compound are not extensively documented, its structural motifs are found in various drug candidates.

For instance, substituted morpholines are key components in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[7] The morpholine moiety often serves to improve the solubility and pharmacokinetic profile of these inhibitors. Additionally, morpholine-containing compounds have been investigated for a wide range of other therapeutic areas, including as antibiotics and central nervous system agents.[2][8]

The logical progression from this building block to a potential drug candidate can be illustrated as follows:

Caption: Conceptual pathway from a chiral building block to a drug candidate.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not available in the search results, general safety precautions for related chemicals should be followed. For compounds containing the morpholine moiety, skin and eye contact should be avoided, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn.[9] Handling should be performed in a well-ventilated area or a fume hood.[10][11] For compounds containing the methyl acetate group, it is important to note that they may be flammable and can cause eye irritation.[6][12] Therefore, sources of ignition should be avoided, and proper storage in a cool, dry, and well-ventilated place is essential.[6][10]

Conclusion

This compound is a valuable chiral building block with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry, coupled with the favorable pharmacokinetic properties imparted by the morpholine ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic approach, and its potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development.

References

-

Methyl 2-(morpholin-2-yl)acetate. PubChem. [Link]

-

Safety Data Sheet. Acme-Hardesty. [Link]

-

Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

-

A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (R)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1217976-31-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral molecule of significant interest in modern medicinal chemistry. We will delve into its chemical identity, stereospecific synthesis, analytical characterization, and critical applications in the synthesis of active pharmaceutical ingredients (APIs). This document is intended to be a practical resource, offering not just procedural details but also the scientific rationale behind the methodologies discussed.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When chirality is introduced, as in the case of this compound, it allows for precise three-dimensional arrangements of functional groups, which can lead to enhanced target affinity and selectivity, ultimately resulting in safer and more effective medicines. This particular (R)-enantiomer serves as a crucial building block for complex molecules where specific stereochemistry is paramount for biological activity.

Physicochemical and Structural Properties

This compound is a chiral heterocyclic compound. A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1217976-31-2 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]acetate | [1] |

| Canonical SMILES | COC(=O)C[C@@H]1COCCN1 | [1] |

| InChI Key | SUCYHGXECUURID-ZCFIWIBFSA-N | [1] |

| Purity | Typically >95% for research applications | [1] |

Stereospecific Synthesis of this compound

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in organic chemistry. A robust and reliable method for preparing this compound leverages the chirality of natural amino acids, specifically L-serine, to establish the desired (R)-stereocenter at the C3 position of the morpholine ring.[2]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from the readily available and optically pure L-serine methyl ester. This strategy ensures the retention of the desired stereochemistry throughout the synthesis.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed pathway based on established methodologies for the synthesis of chiral 3-substituted morpholines.[2]

Step 1: N-Alkylation of L-Serine Methyl Ester

-

To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents) at 0 °C.

-

To this mixture, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromoethyl)-L-serine methyl ester.

Causality: The use of a non-nucleophilic base is crucial to deprotonate the amine of the serine ester without competing in the alkylation reaction. 1,2-dibromoethane serves as the two-carbon electrophile that will ultimately form the C5 and C6 positions of the morpholine ring.

Step 2: Intramolecular Cyclization

-

Dissolve the crude N-(2-bromoethyl)-L-serine methyl ester in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-8 hours. The progress of the intramolecular Williamson ether synthesis should be monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The strong base deprotonates the hydroxyl group of the serine derivative, forming an alkoxide which then acts as a nucleophile, displacing the bromide in an intramolecular fashion to form the morpholine ring. The stereocenter, originating from L-serine, dictates the (R)-configuration at the C3 position of the resulting morpholine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Analysis

While a publicly available, comprehensive set of spectral data for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetate side chain, and a singlet for the methyl ester protons. The chiral center at C3 will lead to diastereotopic protons on the adjacent methylene groups, resulting in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound.

Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is recommended.[3]

-

Mobile Phase: A normal-phase eluent system, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) for basic compounds, is a good starting point for method development.[4]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

The method would be validated by injecting a racemic mixture of methyl 2-(morpholin-3-yl)acetate to ensure baseline separation of the (R) and (S) enantiomers. The enantiomeric excess (% ee) of the synthesized (R)-enantiomer can then be accurately determined.

Application in Pharmaceutical Synthesis: A Key Intermediate for Linezolid

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. A notable example is its role in the synthesis of Linezolid , an oxazolidinone antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[5][6][7]

While the exact this compound is not directly incorporated, a closely related derivative, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine, is a key precursor. The synthesis of this precursor often involves intermediates with the chiral 3-substituted morpholine core, highlighting the importance of building blocks like this compound.

Caption: Role of chiral morpholine intermediates in the synthesis of Linezolid.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a valuable chiral building block with significant potential in the field of drug discovery and development. Its stereospecific synthesis, achievable from readily available chiral precursors like L-serine, makes it an attractive intermediate for the preparation of complex, biologically active molecules. The critical role of related chiral morpholine structures in the synthesis of important drugs like Linezolid underscores the importance of this compound class. This guide provides a foundational understanding for researchers and scientists working with this and similar chiral morpholine derivatives, enabling them to leverage its unique properties in their synthetic endeavors.

References

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]

-

Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]

-

Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Organic Letters. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Synthesis method of linezolid intermediate. Eureka | Patsnap. [Link]

-

Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition. [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]

-

Morpholine - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

Safety Data Sheet: Morpholine. Carl ROTH. [Link]

-

Synthesis of 3-O-Carboxyalkyl Morphine Derivatives and Characterization of Their Acid-Base Properties. Chemistry & Biodiversity. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Human Metabolome Database. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

METHOD FOR PREPARING LINEZOLID INTERMEDIATE. EPO Patent 2816039. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Morpholine synthesis [organic-chemistry.org]

Structure Elucidation of (R)-Methyl 2-(morpholin-3-yl)acetate: An Integrated Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] The precise structural and stereochemical characterization of novel morpholine derivatives is paramount for establishing robust structure-activity relationships (SAR) and ensuring the integrity of intellectual property. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (R)-Methyl 2-(morpholin-3-yl)acetate, a chiral building block of significant interest. We will move beyond a simple recitation of techniques, instead detailing a logical, self-validating workflow that integrates mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography. Each step is rationalized to demonstrate an expert-driven approach, ensuring unambiguous confirmation of constitution, connectivity, and absolute stereochemistry.

The Analytical Imperative: Devising a Strategy

The challenge in elucidating the structure of a molecule like this compound lies not just in confirming its elemental composition but in precisely mapping the connectivity of its atoms and, most critically, verifying its single, defined stereocenter. A robust analytical strategy must be systematic, with each experiment building upon the last to construct an undeniable body of evidence. Our approach is designed as a logical cascade, beginning with foundational mass and elemental composition, progressing to the intricate network of atomic connections, and culminating in the definitive confirmation of stereochemical purity.

The following workflow diagram illustrates this strategic approach, ensuring that foundational questions of "what is it?" are answered before tackling the more nuanced questions of "how is it connected?" and "what is its 3D orientation?".

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Confirming Molecular Identity

Before any complex analysis, we must confirm the most fundamental properties: the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

2.1. High-Resolution Mass Spectrometry (HRMS)

-

Expertise & Causality: We select Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" technique ideal for polar, non-volatile molecules like our target, which contains amine and ester functionalities. It minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a critical self-validating step; if the measured mass does not correspond to the expected formula, all subsequent analysis is invalid.

-

Expected Outcome: For this compound (C₇H₁₃NO₃), the exact neutral mass is 159.08954 Da. We expect to observe a protonated molecular ion [M+H]⁺ at m/z 160.09737.

Table 1: Expected HRMS Data and Potential Fragments

| Ion Species | Formula | Calculated Exact Mass (m/z) | Rationale |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.0974 | Protonated Molecular Ion (Primary Target) |

| [M-OCH₃]⁺ | [C₆H₁₀NO₂]⁺ | 128.0712 | Loss of the methoxy radical from the ester. |

| [M-COOCH₃]⁺ | [C₅H₁₀NO]⁺ | 100.0762 | Loss of the entire carbomethoxy group.[4] |

| Ring Opening | [C₄H₈NO]⁺ | 86.0606 | Common fragmentation pathway for morpholine rings.[5][6] |

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic puzzle, defining the molecule's constitution.

3.1. 1D NMR: A Census of Atoms

-

¹H NMR: This provides the first look at the proton environments. We expect to see signals corresponding to the morpholine ring protons, the methylene protons of the acetate side chain, and the methyl ester protons. The integration of these signals must sum to 13 protons. The N-H proton may be broad or may not be observed, depending on the solvent and sample purity.

-

¹³C NMR & DEPT-135: A standard ¹³C NMR spectrum reveals all unique carbon environments. The accompanying Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the ester carbonyl) are absent in DEPT-135. This provides an immediate and verifiable count of each carbon type.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Phasing

| Position | Carbon Type (DEPT-135) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| C=O | C (Quaternary) | 170–175 | - | - |

| O-CH₃ | CH₃ (Positive) | 51–53 | 3.6–3.8 | s |

| C2' (O-CH₂) | CH₂ (Negative) | 66-68 | 3.8–4.0 | m |

| C3' (CH-N) | CH (Positive) | 55-58 | 3.0–3.3 | m |

| C5' (N-CH₂) | CH₂ (Negative) | 45-47 | 2.8–3.1 | m |

| C6' (O-CH₂) | CH₂ (Negative) | 66-68 | 3.5–3.7 | m |

| CH₂-COO | CH₂ (Negative) | 38–42 | 2.5–2.8 | m |

| N-H | - | - | 1.5–3.0 | br s |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Morpholine ring protons often present as complex, overlapping multiplets due to conformational dynamics.[7]

3.2. 2D NMR: Building the Connections

While 1D NMR provides the parts list, 2D NMR shows how they are assembled. These experiments are the core of the constitutional analysis.[8][9]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the proton network within the morpholine ring and identifying the diastereotopic protons of the acetate side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond correlation). It allows for the definitive assignment of each carbon signal based on the already-known proton assignments from the ¹H and COSY spectra.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the protons of the acetate side-chain (CH₂-COO) and the ester carbonyl carbon (C=O), and crucially, between the protons on the morpholine ring (especially at C3') and the carbonyl carbon. This unambiguously connects the side chain to the ring.[9][10]

Caption: Key HMBC correlations needed to link the acetate side chain to the morpholine ring.

Defining the Third Dimension: Stereochemical Analysis

Confirming the "(R)" designation is a non-negotiable step in the process, requiring techniques sensitive to chirality.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Trustworthiness: While NMR can define relative stereochemistry, it cannot determine the absolute configuration without a known chiral reference. Chiral HPLC provides an empirical method to determine the enantiomeric excess (%ee) of the sample. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12] By comparing the retention time of the main peak to that of an authentic standard of this compound, the absolute configuration can be confirmed. A single peak corresponding to the standard confirms high enantiomeric purity.

4.2. Nuclear Overhauser Effect (NOE) Spectroscopy

-

Expertise & Causality: An NOE experiment (such as NOESY or ROESY) detects correlations between protons that are close in space, regardless of their through-bond connectivity.[13] For a cyclic system like morpholine, this is essential for determining the preferred conformation (chair vs. boat) and the relative orientation of substituents (axial vs. equatorial). For the (R)-isomer, we would expect the acetate side chain at C3' to preferentially adopt an equatorial position to minimize steric hindrance. A NOESY experiment would reveal through-space correlations between the C3' proton and the axial protons at C2' and C5', confirming this conformation and relative stereochemistry.

Detailed Experimental Protocols

5.1. Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of Deuterated Chloroform (CDCl₃). Rationale: CDCl₃ is a good general-purpose solvent for moderately polar organic molecules and typically provides sharp signals. If the N-H proton exchange is too rapid, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used to slow it down.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum to check sample concentration and shim quality.

-

1D ¹³C/DEPT-135 Acquisition: Acquire a ¹³C spectrum with proton decoupling, followed by a DEPT-135 experiment.

-

2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra.[14]

-

COSY: Use standard gradient-selected parameters (gCOSY).

-

HSQC: Optimize the spectral width in the ¹³C dimension (F1) to cover the expected range (~0-180 ppm). Use a one-bond coupling constant (¹J_CH) of ~145 Hz.

-

HMBC: Set the long-range coupling constant (ⁿJ_CH) to a value of 8 Hz. Rationale: 8 Hz is an excellent compromise for detecting both two- and three-bond correlations.[8]

-

5.2. Protocol: Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose-based column), as these have broad applicability.[15]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). Isopropanol is the polar modifier.

-

Optimization: If separation is not achieved, systematically vary the percentage of the polar modifier (e.g., from 5% to 20%). Small amounts of a basic or acidic additive may be required to improve peak shape for the amine.

-

-

Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl provides some absorbance.

-

Analysis: Inject the sample and determine the retention time and peak area. Inject an authentic (R)-standard to confirm peak identity. Calculate enantiomeric excess using the formula: %ee = [([R] - [S]) / ([R] + [S])] * 100.

Conclusion: A Unified Structural Narrative

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from an orthogonal set of analytical techniques. HRMS provides the elemental foundation. A full suite of 1D and 2D NMR experiments builds the molecular framework, connecting every atom and functional group with certainty. Finally, chiral HPLC and NOESY analysis provide the crucial third dimension, confirming the absolute configuration and conformational preference. This integrated, evidence-based workflow represents a gold standard in chemical analysis, delivering the trustworthy and authoritative structural data required for progression in research and drug development.

References

-

Cimitan, S., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available from: [Link]

-

Jones, A. J., et al. (1975). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Available from: [Link]

-

University of Missouri-St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. Available from: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available from: [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

-

EPFL. 2D NMR. Available from: [Link]

-

ResearchGate. How can we separate a pair of enantiomers by using chiral HPLC?. Available from: [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

-

University of British Columbia. NMR TRAINING: MULTI-DIMENSIONAL EXPERIMENTS. Available from: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

-

Mitchell, J. M., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

-

Harned Research Group. NMR and Stereochemistry. Available from: [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available from: [Link]

-

NIST WebBook. Morpholine. Available from: [Link]

-

Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

-

LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. Available from: [Link]

-

ResearchGate. Chemical structure of the morpholine derivative. Available from: [Link]

-

Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceready.com.au [scienceready.com.au]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine [webbook.nist.gov]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. epfl.ch [epfl.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 14. ulethbridge.ca [ulethbridge.ca]

- 15. phx.phenomenex.com [phx.phenomenex.com]

Spectroscopic Characterization of (R)-Methyl 2-(morpholin-3-yl)acetate: A Technical Guide

Introduction

(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a morpholine ring substituted at the 3-position with a methyl acetate group, presents a unique scaffold for the synthesis of novel pharmaceutical agents. The stereochemistry at the C3 position is crucial, as enantiomers often exhibit different pharmacological and toxicological profiles.

This technical guide provides a detailed overview of the spectroscopic data for this compound. As of the latest literature review, publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for this specific compound is not available. Therefore, this document presents a combination of predicted data based on computational models and analysis of analogous structures, alongside detailed protocols for acquiring and interpreting experimental data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary information to identify, characterize, and utilize this compound in their work.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data.

| Property | Value | Source |

| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]acetate | [1] |

| CAS Number | 1217976-31-2 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [2] |

| Canonical SMILES | COC(=O)C[C@@H]1COCCN1 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While experimental spectra for this compound are not currently published, the following sections provide predicted ¹H and ¹³C NMR data, which serve as a reliable guide for researchers.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.85 - 3.95 | m | 1H | H-3 |

| ~ 3.70 - 3.80 | m | 2H | H-5 |

| ~ 3.68 | s | 3H | O-CH₃ |

| ~ 3.40 - 3.50 | m | 1H | H-2a |

| ~ 3.10 - 3.20 | m | 1H | H-2b |

| ~ 2.80 - 2.90 | m | 2H | H-6 |

| ~ 2.50 - 2.60 | dd | 1H | CH₂-CO (a) |

| ~ 2.35 - 2.45 | dd | 1H | CH₂-CO (b) |

| ~ 1.90 | br s | 1H | N-H |

Causality behind Predictions: The predictions are based on the additive effects of functional groups on chemical shifts. The protons on carbons adjacent to the oxygen (H-2 and H-5) are expected to be deshielded and appear at a lower field compared to those adjacent to the nitrogen (H-6). The methyl ester singlet is characteristically found around 3.7 ppm. The diastereotopic protons of the acetate methylene group will appear as a pair of doublets of doublets (dd) due to coupling with the chiral center at C3.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | C=O |

| ~ 71.0 | C-2 |

| ~ 67.5 | C-5 |

| ~ 52.0 | O-CH₃ |

| ~ 50.5 | C-3 |

| ~ 46.0 | C-6 |

| ~ 39.0 | CH₂-CO |

Causality behind Predictions: The carbonyl carbon of the ester is the most deshielded and appears at the lowest field. Carbons bonded to oxygen (C-2 and C-5) are also significantly deshielded. The methyl carbon of the ester is typically observed around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3350 - 3250 | Medium, Broad | N-H Stretch (secondary amine) |

| ~ 2950 - 2850 | Medium-Strong | C-H Stretch (aliphatic) |

| ~ 1735 | Strong | C=O Stretch (ester) |

| ~ 1250 - 1150 | Strong | C-O Stretch (ester) |

| ~ 1120 | Strong | C-O-C Stretch (ether) |

Causality behind Predictions: The presence of a secondary amine in the morpholine ring will give rise to a characteristic N-H stretching vibration. The most prominent peak is expected to be the strong C=O stretch of the ester group. The C-O stretches of the ester and the ether functionality of the morpholine ring are also expected to be strong and are key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160.09 | [M+H]⁺ (Calculated for C₇H₁₄NO₃⁺: 160.0974) |

| 159.09 | [M]⁺ (Molecular Ion) |

| 100.07 | [M - COOCH₃]⁺ |

| 86.06 | [Morpholine ring fragment]⁺ |

| 59.01 | [COOCH₃]⁺ |

Causality behind Predictions: In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would involve the loss of the methyl acetate side chain, leading to a fragment with m/z 100.07. Further fragmentation of the morpholine ring is also anticipated.

Experimental Protocols

To obtain empirical data for this compound, the following experimental workflows are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder or the pure solvent.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 50-500.

-

Analysis: Perform a full scan MS analysis to determine the molecular weight. For structural information, a tandem MS (MS/MS) experiment can be conducted on the parent ion.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Data Acquisition Workflow

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. While experimental data is not yet available in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established principles of spectroscopy and computational chemistry, offer a robust framework for researchers. The detailed experimental protocols provided herein are designed to be self-validating, ensuring that scientists can confidently acquire and interpret their own data. This guide serves as a valuable resource for professionals in drug discovery and development, facilitating the unambiguous identification and characterization of this important chiral building block.

References

-

PubChem. Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. [Link]

Sources

(R)-Methyl 2-(morpholin-3-yl)acetate synthesis pathways

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-(morpholin-3-yl)acetate

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific stereochemistry at the C3 position and the presence of the methyl acetate side chain make this molecule a valuable building block for the synthesis of more complex, biologically active compounds. Its utility as an intermediate necessitates robust, scalable, and stereocontrolled synthetic pathways.

This technical guide provides a comprehensive overview of the primary synthesis strategies for obtaining enantiomerically pure this compound. We will delve into the intricacies of a well-established chiral pool synthesis, offering a detailed, step-by-step protocol. Additionally, we will explore conceptual alternative asymmetric catalytic routes that represent the cutting edge of modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.

Core Synthesis Strategies: A Comparative Overview

The principal challenge in synthesizing this compound lies in the stereoselective construction of the chiral center at the C3 position of the morpholine ring. Several strategic approaches can be envisioned, each with its own set of advantages and considerations.

-

Chiral Pool Synthesis: This classical and highly reliable strategy utilizes a readily available, inexpensive, and enantiomerically pure starting material that already contains the desired stereocenter. For the synthesis of this compound, D-serine is an ideal chiral precursor. This approach is often favored in process chemistry due to its predictability and the avoidance of costly chiral resolutions or asymmetric catalysts.

-

Asymmetric Catalysis: Modern synthetic chemistry offers powerful catalytic methods for the enantioselective synthesis of chiral molecules. These approaches typically involve the use of a chiral catalyst to convert a prochiral substrate into the desired enantiomer with high selectivity.

-

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This elegant one-pot strategy can be employed to construct chiral 3-substituted morpholines from aminoalkyne substrates.[1][2] The initial intramolecular hydroamination forms a cyclic imine, which is then asymmetrically reduced to the chiral morpholine.

-

Asymmetric Hydrogenation of Dehydromorpholines: The direct asymmetric hydrogenation of a corresponding unsaturated morpholine precursor using a chiral catalyst is another viable route.[3]

-

While asymmetric catalytic methods can be highly efficient and atom-economical, they often require significant optimization of catalysts, ligands, and reaction conditions. For the purposes of this guide, we will provide a detailed protocol for the more established and readily implementable chiral pool synthesis.

Primary Synthesis Pathway: Chiral Pool Synthesis from D-Serine

This pathway leverages the inherent chirality of D-serine to construct the (R)-configured morpholine ring. The following multi-step synthesis is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer from L-serine.[4]

Overall Synthesis Scheme

Caption: Chiral pool synthesis of this compound from D-Serine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of D-Serine tert-butyl ester

-

Rationale: The carboxylic acid of D-serine is protected as a tert-butyl ester to prevent its participation in subsequent reactions.

-

Procedure:

-

Suspend D-serine in tert-butyl acetate.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux with stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield D-serine tert-butyl ester.

-

Step 2: Synthesis of N-Chloroacetyl-D-serine tert-butyl ester

-

Rationale: The amino group is acylated with chloroacetyl chloride. The chloroacetyl group serves as a precursor for the formation of the morpholine ring.

-

Procedure:

-

Dissolve D-serine tert-butyl ester in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-10 °C.

-

Slowly add a solution of chloroacetyl chloride in dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-chloroacetyl-D-serine tert-butyl ester.[4]

-

Step 3: Synthesis of (R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester

-

Rationale: An intramolecular Williamson ether synthesis is performed to form the morpholine ring. The alkoxide generated from the hydroxyl group displaces the chloride of the N-chloroacetyl group.

-

Procedure:

-

Dissolve N-chloroacetyl-D-serine tert-butyl ester in an appropriate solvent like toluene.

-

Add a solution of a strong base, such as sodium ethoxide, dropwise.

-

Stir the reaction at room temperature until the cyclization is complete.

-

Quench the reaction with water and extract the product into an organic solvent.

-

Dry and concentrate the organic phase to yield (R)-5-oxo-3-morpholinylcarboxylic acid tert-butyl ester.[4]

-

Step 4: Synthesis of (R)-Morpholine-3-carboxylic acid tert-butyl ester

-

Rationale: The lactam (amide) in the morpholinone ring is reduced to the corresponding amine.

-

Procedure:

-

Dissolve (R)-5-oxo-3-morpholinylcarboxylic acid tert-butyl ester in methanol.

-

Add aluminum trichloride followed by sodium borohydride in portions, maintaining a low temperature.

-

Stir until the reduction is complete.

-

Carefully quench the reaction with an acidic solution and then basify to isolate the product.

-

Extract the product, dry the organic layer, and concentrate to obtain (R)-morpholine-3-carboxylic acid tert-butyl ester.[4]

-

Step 5: Synthesis of (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate

-

Rationale: The secondary amine of the morpholine ring is protected with a Boc group to facilitate handling and purification. Subsequently, the tert-butyl ester is converted to the desired methyl ester via transesterification.

-

Procedure:

-

Protect the morpholine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

-

After protection, the resulting N-Boc protected tert-butyl ester is dissolved in methanol.

-

A catalytic amount of acid (e.g., HCl in methanol or sulfuric acid) is added, and the mixture is stirred, typically at reflux, to effect transesterification.

-

Upon completion, the reaction is neutralized, and the product is isolated by extraction and purified by chromatography.

-

Step 6: Synthesis of this compound

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound.

-

Procedure:

-

Dissolve (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction until the deprotection is complete.

-

Remove the solvent and excess TFA under reduced pressure. The product can be isolated as the TFA salt or neutralized and purified as the free base.

-

Alternative Asymmetric Synthesis Approaches (Conceptual)

While the chiral pool synthesis is robust, it is valuable to consider modern catalytic approaches that may offer advantages in terms of step economy.

Caption: Conceptual overview of alternative asymmetric catalytic routes.

Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This one-pot method involves the cyclization of an aminoalkyne containing an ether linkage to form a cyclic imine, which is then asymmetrically reduced.[1][2] For the synthesis of our target molecule, a suitable aminoalkyne precursor bearing a protected acetate functionality would be required. The key advantage is the formation of the chiral center and the heterocyclic ring in a single, efficient operation.

Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This approach would involve the synthesis of a prochiral dehydromorpholine with the methyl acetate side chain already in place. Subsequent asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst would then stereoselectively form the desired (R)-enantiomer.[3] This method can be highly efficient, with high enantioselectivities often achievable.

Data Summary: Chiral Pool Synthesis

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | D-Serine | tert-Butyl acetate, cat. acid | D-Serine tert-butyl ester | Carboxyl protection |

| 2 | D-Serine tert-butyl ester | Chloroacetyl chloride, base | N-Chloroacetyl-D-serine tert-butyl ester | N-acylation for cyclization |

| 3 | N-Chloroacetyl-D-serine tert-butyl ester | Base (e.g., NaOEt) | (R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester | Morpholine ring formation |

| 4 | (R)-5-Oxo-3-morpholinylcarboxylic acid tert-butyl ester | AlCl₃, NaBH₄ | (R)-Morpholine-3-carboxylic acid tert-butyl ester | Lactam reduction |

| 5 | (R)-Morpholine-3-carboxylic acid tert-butyl ester | Boc₂O; MeOH, cat. acid | (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate | N-protection and transesterification |

| 6 | (R)-Methyl 2-(N-Boc-morpholin-3-yl)acetate | TFA | This compound | N-deprotection |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The chiral pool approach starting from D-serine offers a reliable and well-precedented route, making it suitable for both laboratory and larger-scale production. The detailed protocol provided herein serves as a practical guide for its implementation. Furthermore, the exploration of modern asymmetric catalytic methods, such as tandem hydroamination/asymmetric transfer hydrogenation and direct asymmetric hydrogenation, highlights the potential for more step-economical and elegant syntheses. The choice of a particular synthetic route will ultimately depend on factors such as scale, cost, and available resources.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

-

Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. European Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

-

Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14856–14861. [Link]

-

Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Al-Masoudi, N. A. L., et al. (2011). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 8(3). [Link]

-

Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(11), 3221-3224. [Link]

-

Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 21(1), 1-8. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC. [Link]

- Synthesis of N-BOC-cis-4-hydroxyproline methyl ester. CN114741470A.

Sources

Introduction: The Strategic Importance of Chiral Morpholines

An In-depth Technical Guide to the Synthetic Origins of (R)-Methyl 2-(morpholin-3-yl)acetate

The morpholine heterocycle is a cornerstone structural motif in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When substituted at the 3-position with a defined stereocenter, as in this compound, it becomes a high-value chiral building block for synthesizing complex pharmaceutical agents. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this key intermediate, focusing on the logic behind starting material selection and the causality of experimental design.

The target molecule, with its specific (R)-stereochemistry and functionalized side chain, presents a classic challenge in asymmetric synthesis. The choice of starting material is paramount, dictating the efficiency, cost, and scalability of the entire synthetic route. Here, we will explore the most robust and field-proven pathway: a chiral pool-based approach originating from a naturally derived amino acid.

Primary Synthetic Pathway: Chiral Pool Synthesis from (R)-Aspartic Acid

The most logical and efficient strategy for constructing this compound leverages the pre-existing chirality and carbon framework of (R)-Aspartic acid. This approach is a cornerstone of industrial asymmetric synthesis because it obviates the need for complex chiral catalysts or resolutions, instead building upon the stereochemical integrity of a readily available starting material.[1]

The core principle involves a sequence of protection, selective alkylation, and intramolecular cyclization to build the morpholine ring onto the chiral amino acid scaffold.

Logical Workflow for Chiral Pool Synthesis

Below is a diagram illustrating the strategic workflow from the chiral starting material to the final product.

Caption: Synthetic workflow from (R)-Aspartic Acid.

Key Starting Materials and Reagents

The selection of reagents is critical for maximizing yield and preventing side reactions. The following table summarizes the essential components for this synthetic pathway.

| Compound Name | Role | CAS Number | Molecular Weight ( g/mol ) | Key Considerations |

| (R)-Aspartic Acid | Chiral Starting Material | 2058-58-4 | 133.10 | Source of stereochemistry and carbon backbone. |

| Methanol (Anhydrous) | Reagent & Solvent | 67-56-1 | 32.04 | Must be anhydrous to ensure efficient esterification. |

| Thionyl Chloride (SOCl₂) | Esterification Reagent | 7719-09-7 | 118.97 | A common and effective reagent for converting carboxylic acids to esters via an acid chloride intermediate in the presence of an alcohol.[2] |

| Ethylene Oxide | N-Alkylation Reagent | 75-21-8 | 44.05 | Highly efficient for introducing the N-(2-hydroxyethyl) group. Requires careful handling due to its gaseous nature and reactivity. |

| Sodium Methoxide | Base (Cyclization) | 124-41-4 | 54.02 | A strong, non-nucleophilic (in methanol) base suitable for promoting intramolecular cyclization. |

Detailed Experimental Protocols and Scientific Rationale

As a Senior Application Scientist, it is crucial not just to follow steps but to understand the underlying principles. This section details the "how" and, more importantly, the "why" for each stage of the synthesis.

Step 1: Dimethyl Esterification of (R)-Aspartic Acid

Objective: To protect both carboxylic acid groups as methyl esters, preventing their interference in subsequent steps and activating the alpha-carbon for potential (though not desired here) side reactions.

Protocol:

-

Suspend (R)-Aspartic acid (1.0 eq) in anhydrous methanol (10 volumes) in a flask equipped with a reflux condenser and a gas inlet, and cool the mixture to -10 °C to -5 °C.

-

Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the low temperature. This reaction is exothermic and generates HCl gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture and concentrate it under reduced pressure to remove excess methanol and HCl.

-

The resulting crude product, Dimethyl (R)-aspartate hydrochloride, can be used directly in the next step or neutralized with a mild base and extracted if a higher purity is required.[2][3]

Causality and Field Insights:

-

Why Thionyl Chloride? The reaction of thionyl chloride with methanol in situ generates HCl and methyl sulfite chloride, which are the active esterifying agents. This method is often preferred over bubbling anhydrous HCl gas due to its operational simplicity and high yields.[2] The hydrochloride salt of the product is typically a stable, crystalline solid, which is convenient for handling and storage.[4]

-

Critical Parameter: The exclusion of water is paramount. Any moisture will hydrolyze the thionyl chloride and reduce the efficiency of the esterification.

Step 2: N-Alkylation with Ethylene Oxide

Objective: To selectively introduce the 2-hydroxyethyl group onto the primary amine, setting the stage for the cyclization to form the morpholine ring.

Protocol:

-

Dissolve the Dimethyl (R)-aspartate hydrochloride from the previous step in a suitable solvent like methanol.

-

Neutralize the hydrochloride salt by adding a base such as triethylamine or sodium bicarbonate until the pH is approximately 8.

-

Cool the solution to 0-5 °C.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-chilled solution of ethylene oxide in the reaction solvent. The reaction is typically monitored by the consumption of the starting amine.

-

Once the reaction is complete, excess ethylene oxide is removed by purging with nitrogen, and the solvent is evaporated to yield crude N-(2-hydroxyethyl) Dimethyl (R)-aspartate.

Causality and Field Insights:

-

Why Ethylene Oxide? Ethylene oxide is an ideal two-carbon electrophile for this transformation. The ring-opening reaction with the amine is highly efficient and atom-economical, producing the desired β-amino alcohol with no byproducts. An alternative, 2-bromoethanol, is less reactive and would produce salt byproducts.

-

Self-Validating System: The reaction's endpoint can be precisely monitored by TLC, staining for the primary amine (e.g., with ninhydrin). The disappearance of the starting material spot confirms the completion of the N-alkylation. Over-alkylation to form the di-hydroxyethylated tertiary amine is a potential side reaction but can be minimized by controlling the stoichiometry of ethylene oxide.

Step 3: Base-Catalyzed Intramolecular Cyclization

Objective: To form the six-membered morpholine ring via an intramolecular transamidation reaction, driven by the nucleophilic attack of the hydroxyl group onto one of the ester carbonyls.

Protocol:

-

Dissolve the crude N-(2-hydroxyethyl) Dimethyl (R)-aspartate in an anhydrous solvent like toluene or THF.

-

Add a catalytic amount of a strong base, such as sodium methoxide or potassium tert-butoxide (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the formation of the cyclized product and the release of methanol.

-

Upon completion, cool the reaction, neutralize the base with a mild acid (e.g., acetic acid), and wash with water/brine.

-

The organic layer is dried and concentrated. The crude product can be purified by column chromatography or crystallization to yield the N-protected morpholine precursor.

Causality and Field Insights:

-

Regioselectivity: The cyclization preferentially forms the six-membered morpholine ring rather than a seven-membered ring due to favorable reaction kinetics and thermodynamic stability. The attack occurs at the ester group beta to the nitrogen, which will become the acetate side chain. The ester alpha to the nitrogen forms the C3 position of the morpholine ring.

-

Choice of Base: A strong, non-nucleophilic base is essential. Sodium methoxide in a non-methanol solvent deprotonates the hydroxyl group, initiating the cyclization. Using it in catalytic amounts minimizes the risk of ester saponification.

The final product, This compound (CAS 1217976-31-2), is obtained after these core steps.[5][6] If an N-protecting group strategy were employed (e.g., starting with N-Boc-(R)-Aspartic acid), a final deprotection step would be required.

Alternative Synthetic Strategies: A Brief Overview

While the chiral pool approach is robust, modern asymmetric catalysis offers alternative, elegant routes that generate chirality during the synthesis.

-

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This method starts from an achiral aminoalkyne. A titanium catalyst first mediates an intramolecular hydroamination to form a cyclic imine, which is then reduced with high enantioselectivity by a chiral Ruthenium catalyst (e.g., Noyori-type catalyst).[7][8] This is a powerful and convergent strategy.

-

Asymmetric Hydrogenation of Dehydromorpholines: In this approach, an unsaturated morpholine precursor is synthesized first. The chiral center is then installed via asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium-based).[9]

These catalytic methods are highly valuable in academic and discovery settings but may require more extensive optimization and more expensive reagents compared to the chiral pool approach for large-scale production.

Conclusion

The synthesis of this compound is a testament to the principles of strategic and efficient chemical synthesis. By selecting a starting material from the chiral pool, specifically (R)-Aspartic acid, the inherent stereochemistry of a natural product is directly translated into the target molecule. This pathway, involving sequential esterification, N-alkylation, and base-catalyzed cyclization, represents a reliable, scalable, and scientifically sound method. Each step is designed with a clear understanding of reaction mechanisms and potential side reactions, creating a self-validating system that leads to the desired high-value intermediate for advanced drug development.

References

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14232–14238. [Link]

-

Panday, S. K. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 12(30), 5581-5610. [Link]

-

PrepChem. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine-3-acetic acid methyl ester. Retrieved from [Link]

Sources

- 1. 1217976-31-2,(3R)-3-Morpholineacetic acid methyl ester_CoreSyn [coresyn.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. L-天冬氨酸二甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1217976-31-2|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of Aprepitant [cjph.com.cn]

- 8. medkoo.com [medkoo.com]

- 9. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

A Prospective Analysis and In-Depth Technical Guide to the Biological Activity of (R)-Methyl 2-(morpholin-3-yl)acetate

Abstract

(R)-Methyl 2-(morpholin-3-yl)acetate is a chiral, C-substituted morpholine derivative. While direct studies on its biological activity are not extensively documented in publicly available literature, its structural features—namely the morpholine core and the methyl acetate side chain—are present in numerous pharmacologically active compounds. This technical guide provides a prospective analysis of the potential biological activities of this compound, grounded in the established bioactivities of structurally related molecules. We present a comprehensive, phased experimental workflow for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and mechanism of action elucidation. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, field-proven framework for the preclinical assessment of novel chemical entities.

Introduction: The Morpholine Scaffold and Rationale for Investigation

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its advantageous physicochemical properties, metabolic stability, and ability to engage in crucial molecular interactions with biological targets.[1] Its presence in a wide array of approved drugs and clinical candidates underscores its versatility and importance in drug design. C-substituted morpholines, in particular, are found in various natural products and bioactive compounds, exhibiting a broad spectrum of activities including antidepressant, appetite-suppressant, and antitumor effects.[2]

The subject of this guide, this compound, features a chiral center at the C-3 position of the morpholine ring and a methyl acetate substituent. The introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts.[3] Furthermore, heterocyclic methyl esters have been investigated for a range of bioactivities, with some demonstrating notable insecticidal and fungicidal properties.[4]

Given the established pharmacological relevance of the C-substituted morpholine scaffold, we hypothesize that this compound possesses significant, yet uncharacterized, biological activity. This guide outlines a systematic approach to uncover and characterize this potential.

Hypothesized Biological Activities

Based on the structure-activity relationships of related morpholine derivatives, we propose to investigate this compound for the following primary biological activities:

-

Anticancer Activity: The morpholine nucleus is a common feature in anticancer agents.[5]

-

Neuroprotective Activity: Morpholine derivatives have been explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases.[6]

-

Antibacterial Activity: The morpholine scaffold is present in several antibacterial and antifungal compounds.[7]

The following sections detail a phased experimental plan to systematically evaluate these hypotheses.

Phased Experimental Workflow for Biological Characterization

A tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad in vitro screening and progressing to more complex in vivo models and mechanistic studies for promising activities.

Caption: Phased experimental workflow for the biological evaluation of this compound.

Phase 1: Primary In Vitro Screening